molecular formula C16H14N2OS B6524191 2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 899989-46-9

2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B6524191
CAS RN: 899989-46-9
M. Wt: 282.4 g/mol
InChI Key: ZBESOPRNSIEGBW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

There are several methods for the synthesis of thiophene derivatives. For example, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be involved in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

2-MMP-6-TDP has been studied for its potential applications in medicinal chemistry, medicinal biology, pharmacology, and drug discovery. In medicinal chemistry, it has been studied for its ability to form strong complexes with metal ions. In medicinal biology, it has been studied for its ability to inhibit the growth of various cancer cell lines. In pharmacology, it has been studied for its ability to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In drug discovery, it has been studied for its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Mechanism of Action

The exact mechanism of action of 2-MMP-6-TDP is not yet fully understood. However, it is believed to act by forming strong complexes with metal ions, which can then bind to and inhibit the activity of various enzymes, such as COX-2. Additionally, it is believed to act as an agonist of GPR120, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-MMP-6-TDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, as well as the activity of various enzymes, including COX-2. Additionally, in vivo studies have demonstrated that it can reduce inflammation and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

2-MMP-6-TDP has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily and quickly. Additionally, it can be used to study a variety of biochemical and physiological processes, such as the inhibition of cancer cell growth and the regulation of glucose metabolism. However, one limitation is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of laboratory experiments.

Future Directions

There are several potential future directions for research on 2-MMP-6-TDP. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential applications in drug discovery, as well as its potential use as a therapeutic agent for various diseases. Furthermore, further research could be done to explore its potential interactions with other compounds, as well as its potential toxicity and side effects. Finally, further research could be done to explore its potential use in combination with other compounds, as well as its potential synergistic effects.

Synthesis Methods

2-MMP-6-TDP can be synthesized by a multi-step process. The synthesis begins with the reaction of 2-methyl-2-phenylpropionic acid and thiophene-2-carboxylic acid, which are reacted with a base and a catalyst. The resulting intermediate is then reacted with hydrazine hydrate to form 2-MMP-6-TDP.

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-5-2-3-6-13(12)11-18-16(19)9-8-14(17-18)15-7-4-10-20-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESOPRNSIEGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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